molecular formula C9H14N2S2 B13733697 Azane;ethyl(phenyl)carbamodithioic acid CAS No. 19779-48-7

Azane;ethyl(phenyl)carbamodithioic acid

Katalognummer: B13733697
CAS-Nummer: 19779-48-7
Molekulargewicht: 214.4 g/mol
InChI-Schlüssel: RWIAVNIOUNVKEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azane;ethyl(phenyl)carbamodithioic acid is a chemical compound with the molecular formula C9H11NS2. It is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Azane;ethyl(phenyl)carbamodithioic acid typically involves the reaction of ethylamine with carbon disulfide and phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol. The mixture is stirred and heated to facilitate the reaction, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Azane;ethyl(phenyl)carbamodithioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Azane;ethyl(phenyl)carbamodithioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Azane;ethyl(phenyl)carbamodithioic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The compound’s unique structure allows it to bind to specific sites on proteins or other biomolecules, modulating their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Carbamodithioic acid, ammonium salt: Similar in structure but with different substituents.

    Ethyl(phenyl)carbamodithioate: A related compound with slight variations in its chemical structure.

Uniqueness

Azane;ethyl(phenyl)carbamodithioic acid stands out due to its specific combination of ethyl and phenyl groups attached to the carbamodithioic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

19779-48-7

Molekularformel

C9H14N2S2

Molekulargewicht

214.4 g/mol

IUPAC-Name

azane;ethyl(phenyl)carbamodithioic acid

InChI

InChI=1S/C9H11NS2.H3N/c1-2-10(9(11)12)8-6-4-3-5-7-8;/h3-7H,2H2,1H3,(H,11,12);1H3

InChI-Schlüssel

RWIAVNIOUNVKEC-UHFFFAOYSA-N

Kanonische SMILES

CCN(C1=CC=CC=C1)C(=S)S.N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.